molecular formula C5H9NO B1148668 2-ButenaMide, N-Methyl-, (2E)- CAS No. 1189-03-3

2-ButenaMide, N-Methyl-, (2E)-

Cat. No.: B1148668
CAS No.: 1189-03-3
M. Wt: 99.13106
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Description

Contextualization within α,β-Unsaturated Amides

(2E)-N-Methyl-2-Butenamide belongs to the family of α,β-unsaturated amides, a class of organic compounds that serve as crucial intermediates and building blocks in organic synthesis. bohrium.comtandfonline.com These compounds are characterized by a carbonyl group conjugated with a carbon-carbon double bond. This arrangement of alternating double and single bonds (a conjugated system) results in unique electronic properties that govern their reactivity. The amide functional group itself is a cornerstone of biological molecules and synthetic materials, making its combination with an unsaturated system a subject of significant chemical interest. nih.gov

The α,β-unsaturated amide moiety is a key structural feature in numerous natural products, pharmaceuticals, and agrochemicals. tandfonline.comrsc.org Synthetic chemists utilize these compounds to construct diverse and complex molecular architectures. rsc.org Their utility stems from the multiple reactive sites within the molecule, allowing for a variety of chemical transformations.

Structural Characteristics and Geometric Isomerism (2E)-

The structure of (2E)-N-Methyl-2-Butenamide consists of a four-carbon butenamide backbone. The defining features are the amide group, where the nitrogen is substituted with a methyl group, and a carbon-carbon double bond between the second and third carbon atoms (C2 and C3).

Geometric Isomerism: The designation "(2E)-" specifies the geometry around the C=C double bond. Rotation around a double bond is restricted, which can lead to the formation of stereoisomers known as geometric isomers. mdpi.com For a molecule to exhibit this type of isomerism, each carbon atom in the double bond must be attached to two different groups.

Cis/Trans and E/Z Notation: In simpler alkenes, the terms cis (groups on the same side) and trans (groups on opposite sides) are often used. For more complex molecules, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign E (from the German entgegen, meaning opposite) or Z (from zusammen, meaning together) configurations.

The (2E)- Isomer: In (2E)-N-Methyl-2-Butenamide, the "(2E)-" notation indicates that the higher-priority groups on each carbon of the double bond are on opposite sides. For but-2-enamide, the methyl group (CH₃) on C3 and the amide group (CONHCH₃) on C2 are the higher-priority groups. The (2E)-isomer, also referred to as the trans isomer, is generally the more thermodynamically stable form because it minimizes steric hindrance between the bulky substituent groups. mdpi.com

Interactive Table: General Properties of (2E)-N-Methyl-2-Butenamide and Related Compounds Data for related compounds is provided for comparative purposes.

Property(2E)-N-Methyl-2-Butenamide (Predicted/Inferred)(2E)-N,N-dicyclohexyl-2-butenamide nist.govN,N-diethyl-3-methyl-2-butenamide nih.gov
Molecular Formula C₅H₉NOC₁₆H₂₇NOC₉H₁₇NO
Molecular Weight 99.13 g/mol 249.39 g/mol 155.24 g/mol
Key Features Secondary amide, α,β-unsaturation, E-geometryTertiary amide, α,β-unsaturation, E-geometryTertiary amide, α,β-unsaturation

Interactive Table: Spectroscopic Data for a Related α,β-Unsaturated Amide This table shows representative data for N,N-Diethyl-3-methyl-2-butenamide, which shares the butenamide core.

Spectrum TypeKey Signals (for N,N-Diethyl-3-methyl-2-butenamide) nih.govcdnsciencepub.com
¹H NMR Signals for vinyl protons, methyl groups on the double bond, and ethyl groups on the nitrogen.
¹³C NMR Resonances for the carbonyl carbon, carbons of the C=C double bond, and aliphatic carbons. nih.gov
IR Spectroscopy Characteristic absorption bands for C=O (amide) and C=C stretching. cdnsciencepub.com

Research Trajectories in α,β-Unsaturated Amide Systems

Research involving α,β-unsaturated amides is extensive and follows several key trajectories, driven by their synthetic versatility and presence in biologically active molecules.

Stereoselective Synthesis: A major focus of research is the development of methods for the stereoselective synthesis of either the (E)- or (Z)-isomer. Various catalytic systems have been developed to achieve high selectivity.

Palladium-catalyzed reactions: These methods are widely used for the synthesis of α,β-unsaturated amides, including carbonylation and dehydrogenation processes. sioc-journal.cnrsc.orgnih.gov

Manganese-promoted synthesis: Completely (E)-selective syntheses have been reported using activated manganese to promote the reaction between dichloroamides and aldehydes. acs.org

Wittig Reaction: The Wittig reaction provides a classic and efficient route to create the C=C double bond with varying degrees of stereoselectivity. tandfonline.com

Samarium Diiodide: This reagent has been used for the highly stereoselective synthesis of aromatic (E)- or (Z)-α,β-unsaturated amides from α,β-epoxyamides. organic-chemistry.org

Applications in Medicinal Chemistry: The (2E)-2-butenamide scaffold is a component of several complex molecules investigated for therapeutic purposes. For instance, the structure is found within potent enzyme inhibitors, such as those targeting protein tyrosine kinases, which are implicated in cancer. google.comnewdrugapprovals.orgregulations.gov Patents describe complex molecules incorporating a (2E)-4-(dialkylamino)-2-butenamide moiety, highlighting the importance of this structural unit in drug design. google.comregulations.govgoogleapis.com

Advanced Synthetic Methodologies: Modern research continues to find new ways to synthesize and functionalize these compounds.

Hydroaminocarbonylation: Iron-catalyzed hydroaminocarbonylation of alkynes is an atom-efficient method for producing linear α,β-unsaturated primary amides. bohrium.com

Umpolung Reactivity: Novel strategies have been developed that reverse the typical reactivity of the α,β-unsaturated system (umpolung), allowing for the introduction of substituents at the γ-position. researchgate.net

Hydrogenation: The development of catalysts for the hydrogenation of α,β-unsaturated amides is an active area, as this reaction is challenging but important for creating saturated amides, which are also valuable in pharmaceuticals. acs.org

Properties

CAS No.

1189-03-3

Molecular Formula

C5H9NO

Molecular Weight

99.13106

Synonyms

2-ButenaMide, N-Methyl-, (2E)-

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 2e N Methyl 2 Butenamide Systems

Electrophilic Additions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in α,β-unsaturated amide systems like (2E)-N-Methyl-2-Butenamide is electron-deficient compared to an isolated alkene. This is due to the electron-withdrawing resonance and inductive effects of the conjugated amide group. As a result, electrophilic addition reactions across this bond are generally less favorable and require activation, for instance, through protonation or coordination with a Lewis acid. rsc.org Such activation enhances the electrophilicity of the entire conjugated system.

Regioselectivity and Stereocontrol in Addition Reactions

In the event of an electrophilic addition (e.g., of a hydrogen halide, H-X), the regioselectivity is governed by the stability of the resulting carbocation intermediate. The addition of the electrophile (H+) to the α-carbon would generate a carbocation at the β-position. Conversely, addition to the β-carbon would place the positive charge on the α-carbon, adjacent to the electron-withdrawing carbonyl group, which is an energetically unfavorable arrangement. Therefore, the formation of a β-carbocation is generally favored, leading to the "Markovnikov" product where the nucleophile (X-) attaches to the β-carbon.

Stereocontrol in these additions is dependent on the reaction mechanism. For example, in reactions that proceed through a cyclic intermediate (such as bromination via a bromonium ion), an anti-addition stereochemical outcome is typically observed. The stereochemistry of the starting (2E)-alkene would thus dictate the diastereomeric nature of the product. However, reactions proceeding through a planar carbocation intermediate may result in a mixture of syn- and anti-addition products. The specific stereochemical course is highly dependent on the reagents and reaction conditions employed.

Nucleophilic Additions to the α,β-Unsaturated System

The most characteristic reactivity of (2E)-N-Methyl-2-Butenamide involves nucleophilic addition to the α,β-unsaturated system. Resonance delocalization places a partial positive charge on the β-carbon, rendering it an electrophilic site susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This type of reaction is known as a conjugate addition or Michael addition. pressbooks.pubwikipedia.org The initial attack by a nucleophile on the β-carbon generates a resonance-stabilized enolate intermediate, which is typically protonated at the α-carbon during workup to yield the saturated product. wikipedia.orgpressbooks.pub It is important to note that α,β-unsaturated amides are generally considered less reactive Michael acceptors compared to corresponding α,β-unsaturated ketones, esters, or aldehydes, often necessitating catalysts or more stringent reaction conditions to proceed efficiently. rsc.orgnih.gov

Michael-Type Additions

The Michael reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation, involving the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgorganic-chemistry.org For (2E)-N-Methyl-2-Butenamide, this involves the 1,4-addition of a nucleophile across the conjugated system.

Thiols are excellent nucleophiles for conjugate addition to α,β-unsaturated systems, a reaction known as the Thio-Michael or sulfa-Michael addition. chemrxiv.org Thiols are considered "soft" nucleophiles and selectively attack the "soft" electrophilic β-carbon of the Michael acceptor. wikipedia.org The reaction is highly efficient and can be catalyzed by either a base or a nucleophile. datapdf.comnih.gov A base catalyst functions by deprotonating the thiol to form a more nucleophilic thiolate anion, which then initiates the attack. nih.gov In contrast, a nucleophilic catalyst (e.g., a phosphine (B1218219) or tertiary amine) first adds to the Michael acceptor to form a zwitterionic intermediate, which then deprotonates the thiol to generate the reactive thiolate. datapdf.comnih.gov

The reactivity in Thio-Michael additions is sensitive to the structure of the α,β-unsaturated amide. Unfunctionalized acrylamides are relatively unreactive towards thiols. nih.gov The reaction rate is generally higher for acrylates than for acrylamides, highlighting the influence of the carbonyl group's electronegativity. nih.gov

Table 1: Research Findings on Thiol-Mediated Additions to α,β-Unsaturated Amides
Amide SubstrateThiol NucleophileCatalyst/ConditionsYieldObservationsReference
(E)-N,N-dibenzylbut-2-enamide4-methoxybenzenethiolBIMP B8 (catalyst), Toluene, -20 °C95%Demonstrates high reactivity and enantioselectivity (93% ee) for β-substituted amides with appropriate catalysts. chemrxiv.org
N,N-dimethylacrylamidedodecanethioltriethylamine, neat, rt>95%Illustrates a standard base-catalyzed reaction for an unhindered acrylamide (B121943). researchgate.net
N-phenylacrylamideglutathionepH 7.4 buffer, 37 °Ct1/2 = 2.4 hAryl substitution on the nitrogen enhances reactivity compared to alkyl-substituted amides. nih.gov
N,N-diethylacrylamidebenzylamineSilica, acetonitrile (B52724), reflux-Unsaturated amides are noted to be less electrophilic than esters and may require catalysts or more energetic conditions. rsc.org

The addition of amines to α,β-unsaturated systems, known as the aza-Michael reaction, is another important transformation. rsc.org Both primary and secondary amines can serve as effective nucleophiles. libretexts.orglibretexts.org The mechanism begins with the nucleophilic attack of the amine's lone pair on the electrophilic β-carbon. libretexts.org This is followed by a proton transfer, often mediated by the solvent or another base, to neutralize the intermediate and form the final β-amino amide product. Similar to other nucleophilic additions, the lower electrophilicity of α,β-unsaturated amides compared to enones means that a catalyst or elevated temperatures may be required for the reaction to proceed effectively. rsc.org

Table 2: Examples of Aza-Michael Additions to α,β-Unsaturated Carbonyls
AcceptorAmine NucleophileConditionsProductYieldReference
N,N-diethyl acrylamidebenzylamineSilica, acetonitrile, refluxβ-benzylamino adduct- rsc.org
Methyl acrylatebenzylamineNeat, no catalystMono- and di-alkylated productsMainly dialkylated rsc.org
CyclohexenoneSecondary amine (e.g., pyrrolidine)Acid catalystEnamine (initial adduct)- wikipedia.orglibretexts.org

The reactivity of α,β-unsaturated amides in Michael-type additions is heavily influenced by the nature and position of substituents on the molecule. These effects can be electronic or steric in nature.

Substitution at the β-carbon: Alkyl groups at the β-position, such as the methyl group in (2E)-N-Methyl-2-Butenamide, generally decrease reactivity. rsc.orgnih.gov This is due to two factors: steric hindrance, which impedes the approach of the nucleophile, and the electron-donating inductive effect of the alkyl group, which reduces the partial positive charge at the β-carbon. rsc.org

Substitution at the α-carbon: Alkyl groups at the α-position also tend to decrease reactivity due to steric hindrance. nih.gov Conversely, placing an electron-withdrawing group at the α-position can enhance the electrophilicity of the β-carbon and increase the reaction rate.

Substitution on the Amide Nitrogen: The substituents on the amide nitrogen influence the electron-donating capacity of the amide group. Generally, unfunctionalized acrylamides are weakly electrophilic. nih.gov Aryl substituents on the nitrogen tend to increase the reactivity of the Michael acceptor compared to alkyl substituents, likely by delocalizing the nitrogen lone pair into the aryl ring, which reduces its donation into the conjugated system. nih.gov

Table 3: Influence of Substituents on the Reactivity of Acrylamides in Thio-Michael Additions
SubstrateSubstitution PatternRelative Reactivity (t1/2 with glutathione)Primary Factor(s) Influencing ReactivityReference
N-phenylacrylamideβ-unsubstituted, N-aryl2.4 hN-aryl group enhances electrophilicity. nih.gov
N,N-dimethylacrylamideβ-unsubstituted, N,N-dialkyl39 hN,N-dialkyl is a stronger donating group than N-aryl. nih.gov
(E)-N,N-Dimethyl-3-(trifluoromethyl)acrylamideβ-CF3 substituted1.4 hStrong electron-withdrawing group (CF3) at β-position greatly increases reactivity. nih.gov
(E)-N,N-Dimethylbut-2-enamide (Crotonamide derivative)β-methyl substituted> 168 hElectron-donating and sterically hindering β-methyl group significantly reduces reactivity. nih.gov

Based on these trends, (2E)-N-Methyl-2-Butenamide, with its β-methyl group, is expected to be a relatively unreactive Michael acceptor compared to analogous acrylamide derivatives. nih.gov Overcoming this lower intrinsic reactivity would likely require the use of strong nucleophiles, effective catalysts, or more forcing reaction conditions.

Enolate Chemistry and Reactions

Enolates are powerful nucleophilic intermediates in organic synthesis, typically formed by the deprotonation of a carbon atom alpha (α) to a carbonyl group. masterorganicchemistry.com For amides like (2E)-N-Methyl-2-Butenamide, the formation of an enolate is more challenging compared to ketones or esters. This is due to the resonance donation from the nitrogen atom, which reduces the acidity of the α-protons. masterorganicchemistry.com Consequently, the generation of an amide enolate requires the use of very strong, non-nucleophilic bases in aprotic solvents to achieve complete conversion. nih.gov

Commonly used bases for this purpose include lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS). These bases are sufficiently strong to abstract a proton from the γ-carbon (the carbon adjacent to the C=C double bond, also known as the α'-position relative to the carbonyl in the extended conjugate system) of (2E)-N-Methyl-2-Butenamide, leading to the formation of a lithium enolate.

Once formed, the enolate of (2E)-N-Methyl-2-Butenamide is a versatile nucleophile. It can participate in various carbon-carbon bond-forming reactions, most notably alkylations. nih.gov In these reactions, the enolate attacks an electrophilic alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an SN2 fashion. researchgate.net For the reaction to be effective, primary or methyl halides are preferred, as secondary and tertiary halides can lead to competing elimination reactions. nih.gov The alkylation occurs at the α-carbon, resulting in a new C-C bond and yielding a β,γ-unsaturated amide.

Table 1: Reagents for Enolate Formation and Subsequent Alkylation

StepReagent ClassSpecific Example(s)Purpose
1Strong, Non-nucleophilic BaseLithium diisopropylamide (LDA)Deprotonation at the γ-carbon to form the enolate.
2Electrophile (Alkylating Agent)Methyl iodide (CH₃I), Benzyl bromide (BnBr)SN2 reaction with the enolate to form a new C-C bond.

Cyclization Reactions

The structure of (2E)-N-Methyl-2-Butenamide and its derivatives provides a scaffold for various cyclization reactions, enabling the synthesis of complex heterocyclic and carbocyclic systems. These transformations can be initiated by radical, pericyclic, or other intramolecular processes.

Radical cyclizations are a powerful class of reactions for forming five- and six-membered rings, prized for their mild conditions and high functional group tolerance. libretexts.org In systems derived from (2E)-N-Methyl-2-Butenamide, a radical can be generated elsewhere in the molecule, which then adds intramolecularly to the electron-deficient double bond of the butenamide moiety. These reactions are typically mediated by radical initiators and propagating agents, such as a combination of 2,2'-azobis(isobutyronitrile) (AIBN) and tributyltin hydride (Bu₃SnH). nih.govlibretexts.org

A theoretical investigation into the AIBN/HSnBu₃-mediated radical cyclization of an axially chiral N-(2-iodo-4,6-dimethylphenyl)-N,2-dimethyl-(2E)-butenamide provides significant insight into these processes. This study simulated the cyclization to evaluate its regioselectivity, stereoselectivity, and potential for chirality transfer.

The regiochemical outcome of radical cyclizations is a critical aspect, often governed by kinetic factors as described by Baldwin's rules. For alkenyl radicals, there is a general kinetic preference for exo cyclizations over endo cyclizations. In the context of a butenamide derivative with a radical precursor attached to the nitrogen atom, this translates to a competition between a 5-exo-trig cyclization to form a five-membered ring and a 6-endo-trig cyclization to form a six-membered ring. rsc.org

Generally, the formation of the five-membered ring via the 5-exo pathway is kinetically favored due to a lower activation energy barrier associated with the transition state geometry. rsc.org However, the selectivity can be influenced by various factors, including substrate structure and reaction conditions. In some systems, while the 5-exo cyclization is kinetically preferred, a subsequent thermodynamically driven rearrangement can lead to the 6-endo product. rsc.org It has been shown that controlling the rate of hydrogen atom transfer (HAT) can switch the selectivity between the kinetic 5-exo product and the thermodynamic 6-endo product. rsc.org For aminyl radicals, while simple pent-4-enylaminyl radicals predominantly yield the 5-exo product, substitution on the alkenyl chain can reverse this selectivity, favoring the 6-endo product. masterorganicchemistry.com

Stereoselectivity in radical reactions has become increasingly predictable and controllable, allowing for the synthesis of complex chiral molecules. georgiasouthern.edu In radical cyclizations, the stereochemical outcome is often influenced by the conformation of the transition state. For substrates containing existing stereocenters, diastereoselective cyclizations are common.

A key finding from the theoretical study on N-(2-iodo-4,6-dimethylphenyl)-N,2-dimethyl-(2E)-butenamide is the potential for high chirality transfer. In this specific system, the substrate possesses axial chirality due to restricted rotation around the N-aryl bond. The study found that the radical cyclization can convert this axial chirality into central chirality in the product with a high degree of stereoselectivity. This demonstrates that the butenamide framework can effectively participate in asymmetric transformations where chirality is transferred from a substrate feature to a newly formed stereocenter. Such processes are highly valuable for synthesizing enantiomerically enriched carbocyclic and heterocyclic compounds. researchgate.net

Table 2: Factors Influencing Radical Cyclization Outcomes

FactorInfluence on...General Trend / Observation
Ring Size FormationRegioselectivityKinetically favors 5-exo cyclization over 6-endo. rsc.org
Substrate SubstitutionRegioselectivitySubstituents on the alkenyl chain can alter the kinetic preference, sometimes favoring 6-endo products. masterorganicchemistry.com
Reaction ConditionsRegioselectivityRate of Hydrogen Atom Transfer (HAT) can switch between kinetic (5-exo) and thermodynamic (6-endo) products. rsc.org
Substrate ChiralityStereoselectivityExisting chirality (e.g., axial chirality) in the substrate can be transferred to a new stereocenter in the product with high fidelity.

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. masterorganicchemistry.com The butenamide moiety, as an α,β-unsaturated system, can participate in these reactions, most notably as the 2π-electron component (dienophile) in [4+2] cycloadditions, also known as Diels-Alder reactions. libretexts.org

The reactivity of the butenamide double bond as a dienophile is enhanced by the electron-withdrawing nature of the amide group. For a Diels-Alder reaction to proceed efficiently, the dienophile is typically substituted with electron-attracting groups, while the diene component is substituted with electron-donating groups. libretexts.org Studies on chiral α,β-unsaturated carboximides derived from crotonate (a structure closely related to (2E)-N-Methyl-2-Butenamide) have demonstrated their utility as effective dienophiles in Lewis acid-promoted asymmetric Diels-Alder reactions. researchgate.net In these cases, the carboximide engages with dienes like cyclopentadiene (B3395910) to produce cycloadducts with high diastereoselectivity. researchgate.net This highlights the potential of the butenamide system to serve as a competent dienophile for constructing six-membered rings with controlled stereochemistry.

Another class of pericyclic reactions is electrocyclization, which involves the formation of a σ-bond between the termini of a conjugated π-system. masterorganicchemistry.com While less common for a simple butenamide, derivatives with extended conjugation could potentially undergo thermal or photochemical electrocyclic ring closure. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which predict whether the process will be conrotatory or disrotatory based on the number of π-electrons and the reaction conditions (thermal vs. photochemical). youtube.comyoutube.com

Beyond radical and pericyclic pathways, derivatives of (2E)-N-Methyl-2-Butenamide can undergo other intramolecular ring-closing reactions. A prominent example is the intramolecular Michael addition (or aza-Michael addition), a type of conjugate addition. georgiasouthern.edunih.gov

In such a reaction, a nucleophile is tethered to the butenamide scaffold, often via the nitrogen atom or a substituent. Under basic or, in some cases, acidic conditions, the nucleophile can add to the β-carbon of the α,β-unsaturated system in a conjugate fashion. This type of cyclization is highly dependent on the nature of the tether and the nucleophile. For instance, an N- or O-centered nucleophile tethered to the butenamide can cyclize to form piperidine (B6355638) or tetrahydropyran (B127337) rings, respectively. The stereoselectivity of these cyclizations can often be controlled by the geometry of the double bond in the starting material. researchgate.net This strategy provides a powerful method for the diastereoselective synthesis of various saturated heterocyclic systems.

Radical Cyclizations and Cascades

Transformations at the Amide Functionality

The amide bond in (2E)-N-methyl-2-butenamide is relatively stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group. However, it can undergo transformations under specific conditions.

The hydrolysis of N-substituted amides, such as (2E)-N-methyl-2-butenamide, can proceed under both acidic and basic conditions, generally requiring more forcing conditions than the hydrolysis of esters.

Acid-Catalyzed Hydrolysis: The mechanism typically involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on the carbonyl carbon leads to a tetrahedral intermediate. Proton transfer and elimination of methylamine (B109427) result in the formation of crotonic acid. The liberated methylamine is protonated under the acidic conditions to form a methylammonium (B1206745) salt.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the methylamide anion (a poor leaving group) is the rate-determining step. Protonation of the leaving group by the solvent or upon workup yields methylamine and the carboxylate salt of crotonic acid. The general mechanism for alkaline hydrolysis of N-substituted amides has been a subject of detailed study.

The nitrogen of the amide in (2E)-N-methyl-2-butenamide is generally not nucleophilic due to resonance. However, deprotonation with a strong base can generate an amidate anion, which can then undergo N-alkylation or other derivatization reactions. These reactions are less common for secondary amides compared to primary amides due to increased steric hindrance.

Derivatization can also be achieved by modifying the other functional groups present in the molecule, which can indirectly influence the properties of the amide functionality.

Reduction and Oxidation Pathways

The presence of both an alkene and a carbonyl group in (2E)-N-methyl-2-butenamide allows for selective reduction strategies.

The selective reduction of the carbon-carbon double bond (1,4-reduction or conjugate reduction) in α,β-unsaturated amides is a common and synthetically useful transformation, yielding the corresponding saturated amide, N-methylbutanamide. Various catalytic systems have been developed to achieve this selectivity.

Catalytic Hydrogenation: Traditional catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) can often reduce both the alkene and the carbonyl group, especially under harsh conditions. However, with careful selection of catalysts and reaction conditions, selective reduction of the C=C bond can be achieved.

Transfer Hydrogenation: Iridium-catalyzed transfer hydrogenation has been shown to be highly effective for the 1,4-reduction of α,β-unsaturated amides, leaving the carbonyl group intact. These reactions often utilize a hydrogen donor like formic acid in a suitable solvent.

Copper Hydride Catalysis: Copper hydride (CuH) reagents, often generated in situ, are known to selectively perform 1,4-reduction of α,β-unsaturated carbonyl compounds, including amides.

Catalyst SystemSubstrate TypeProductSelectivityReference
Iridium complex with 2-(4,5-dihydroimidazol-2-yl)quinoline ligand / Formic acidα,β-unsaturated amidesSaturated amideHigh for 1,4-reduction(Fictionalized data for illustration)
Copper Hydride (CuH)α,β-unsaturated amidesSaturated amideHigh for 1,4-reduction(Fictionalized data for illustration)

The selective reduction of the carbonyl group in an α,β-unsaturated amide to the corresponding allylic alcohol is a more challenging transformation due to the generally lower reactivity of the amide carbonyl compared to the conjugated alkene. Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce both the carbonyl and the alkene.

However, certain reagents and conditions can favor the 1,2-reduction. For instance, the use of diisobutylaluminum hydride (DIBAL-H) at low temperatures has been reported to selectively reduce α,β-unsaturated Weinreb amides to the corresponding α,β-unsaturated aldehydes, which are at a similar oxidation state to the desired allylic alcohol. The Meerwein-Ponndorf-Verley (MPV) reduction, which is highly selective for aldehydes and ketones, could potentially be adapted for the selective reduction of the carbonyl group in the presence of an alkene, although its application to α,β-unsaturated amides is not extensively documented.

ReagentSubstrate TypeProductSelectivityReference
Diisobutylaluminum hydride (DIBAL-H) at low temp.α,β-unsaturated Weinreb amidesα,β-unsaturated aldehydeHigh for 1,2-reduction(Fictionalized data for illustration)
Meerwein-Ponndorf-Verley (MPV) ReagentsAldehydes and KetonesAlcoholHigh for carbonyl reduction(General principle)

Rearrangement Processes

While specific rearrangement reactions of (2E)-N-methyl-2-butenamide itself are not widely reported, the structural motif of an N-alkylated α,β-unsaturated amide allows for the theoretical possibility of certain sigmatropic rearrangements in its derivatives.

Aza-Claisen Rearrangement: Aza-Claisen rearrangements involve the cambridge.orgcambridge.org-sigmatropic shift of an N-allyl-enamine or a related system. For a derivative of (2E)-N-methyl-2-butenamide to undergo such a rearrangement, an allyl group would need to be present on the nitrogen atom. For instance, N-allyl-N-methyl-2-butenamide could potentially undergo a thermal or Lewis acid-catalyzed aza-Claisen rearrangement to yield a γ,δ-unsaturated amide. The mechanism involves a concerted, pericyclic transition state.

Other Sigmatropic Rearrangements: Other classes of sigmatropic rearrangements could also be envisioned for suitably substituted derivatives. For example, a cambridge.orgjst.go.jp-sigmatropic rearrangement could be possible if a heteroatom with a lone pair and an adjacent leaving group is introduced at the allylic position of a derivative.

It is important to note that the occurrence and outcome of such rearrangements would be highly dependent on the specific substitution pattern of the molecule and the reaction conditions employed.

Insufficient Data to Generate Article on Sigmatropic Rearrangements of (2E)-N-Methyl-2-Butenamide

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a pi system. wikipedia.orgresearchgate.net These reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds with high stereoselectivity. nih.gov The Woodward-Hoffmann rules govern the stereochemical outcome of these concerted reactions. uh.edu

General examples of sigmatropic rearrangements include the uh.eduuh.edu Cope rearrangement, which involves a 1,5-diene, and the Claisen rearrangement, a similar transformation of an allyl vinyl ether. youtube.comyoutube.com Additionally, uh.eduwikipedia.org-sigmatropic rearrangements are known for allylic sulfoxides, amine oxides, and selenoxides. wikipedia.org The potential for silyl (B83357) migrations, a specific type of sigmatropic rearrangement, has also been explored in other molecular systems.

However, the application and mechanistic studies of these rearrangements, particularly silyl migrations, in the context of (2E)-N-Methyl-2-Butenamide have not been documented in the accessible research literature. Consequently, a detailed and scientifically accurate discussion with research findings and data tables as requested cannot be provided at this time. Further experimental research would be necessary to elucidate the chemical reactivity and reaction mechanisms of (2E)-N-Methyl-2-Butenamide with respect to sigmatropic rearrangements.

Stereochemical Investigations in 2e N Methyl 2 Butenamide Systems

Configurational Stability and E/Z Isomerization Dynamics

The (2E)-configuration of N-Methyl-2-Butenamide is generally the thermodynamically more stable isomer due to reduced steric hindrance compared to its (2Z)-counterpart. The stability of this configuration is attributed to the arrangement of substituents around the C=C double bond, which minimizes non-bonded interactions. The interconversion between E and Z isomers, known as E/Z isomerization, is a process that requires surmounting a significant energy barrier corresponding to the rotation around the carbon-carbon double bond.

Theoretical assessments of cis/trans isomerization in secondary amides like N-methylacetamide reveal that the process involves significant changes in the pyramidalization of the nitrogen atom. figshare.com The energy barrier to rotation around the C-N bond in amides is considerable, generally in the range of 15-20 kcal/mol, which restricts free rotation at room temperature. This inherent rigidity also contributes to the configurational stability of the C=C double bond in α,β-unsaturated amides.

Table 1: Calculated Rotational Barriers for Related Amide Systems

Compound Method Rotational Barrier (kcal/mol)
N-Methylacetamide B3LYP/DFT ~18-20

Chiral Induction in Asymmetric Transformations

The field of asymmetric synthesis often utilizes chiral molecules to induce stereoselectivity in chemical reactions. While (2E)-N-Methyl-2-Butenamide is not itself a chiral molecule, it can participate in asymmetric transformations where a chiral center is introduced. In such reactions, the facial bias for the approach of a reagent to the double bond is controlled by a chiral catalyst or a chiral auxiliary attached to the molecule.

Asymmetric conjugate addition is a powerful method for creating stereocenters. libretexts.org In the context of α,β-unsaturated amides, a chiral auxiliary attached to the nitrogen atom can effectively shield one face of the molecule, directing the incoming nucleophile to the opposite face. For example, the use of chiral auxiliaries like (S,S)-(+)-pseudoephedrine in conjugate addition reactions to α,β-unsaturated amides has been shown to proceed with high diastereoselectivity. nih.gov The coordination of a lithium amide nucleophile to a lithium alkoxide formed in situ is believed to direct the addition. nih.gov

Alternatively, chiral catalysts, such as those based on transition metals or organocatalysts, can create a chiral environment around the substrate, leading to an enantioselective reaction. The development of bifunctional catalysts that can activate both the nucleophile and the electrophile has been particularly successful in the asymmetric Michael addition to α,β-unsaturated ketones and amides. nih.gov

Diastereoselective Reactions Influenced by the (2E)-Configuration

The inherent planarity and defined geometry of the (2E)-double bond in N-Methyl-2-Butenamide and its derivatives play a crucial role in directing the stereochemical outcome of reactions where a new stereocenter is formed in relation to an existing one. This is known as diastereoselection.

A classic example is the epoxidation of the double bond. In allylic systems, the directing effect of a nearby hydroxyl or amino group can lead to high diastereoselectivity. For instance, hydrogen bond-directed epoxidation of allylic alcohols and amines has been shown to be a highly diastereoselective process. rsc.org In the absence of such directing groups, the steric bulk of the substituents on the double bond and the amide moiety will influence the trajectory of the oxidizing agent, leading to a preferential formation of one diastereomer.

Table 2: Examples of Diastereoselective Reactions on α,β-Unsaturated Systems

Reaction Substrate Type Reagent Diastereomeric Ratio (d.r.)
Conjugate Addition α,β-Unsaturated Amide with Chiral Auxiliary Lithium Amide >95:5
Epoxidation Acyclic Allylic Alcohol m-CPBA up to 99:1

Note: This table provides examples of high diastereoselectivity achieved in reactions of α,β-unsaturated systems, illustrating the directing effect of the double bond and chiral elements.

Computational and Theoretical Studies of 2e N Methyl 2 Butenamide and Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for studying the electronic properties and reactivity of organic molecules like (2E)-N-Methyl-2-Butenamide. DFT calculations provide a good balance between accuracy and computational cost, making them suitable for a wide range of chemical problems.

The electronic structure of (2E)-N-Methyl-2-Butenamide is characterized by the interplay between the α,β-unsaturated system and the amide functionality. The delocalization of π-electrons across the C=C double bond and the C=O group influences the molecule's reactivity. Natural Bond Orbital (NBO) analysis, a method used to study orbital interactions, reveals the nature of bonding and charge distribution within the molecule. wikipedia.orguni-muenchen.deresearchgate.net

For amides, NBO analysis typically shows a dominant Lewis structure with a carbonyl double bond. wikipedia.org However, it also quantifies the delocalization of the nitrogen lone pair into the antibonding π* orbital of the carbonyl group, which accounts for the partial double bond character of the C-N bond and the planarity of the amide group. researchgate.net In (2E)-N-Methyl-2-Butenamide, this delocalization extends to the conjugated C=C bond, affecting the electron density at the α and β carbons.

Key Orbital Interactions in Amides from NBO Analysis
Donor NBOAcceptor NBOInteraction TypeStabilization Energy (E(2))Significance
LP(N)π(C=O)n → πHighContributes to the rigidity and planarity of the amide bond.
π(C=C)π(C=O)π → πModerateIndicates conjugation between the double bond and the carbonyl group.

DFT calculations are instrumental in elucidating reaction mechanisms by locating transition states and mapping out the potential energy surface. For reactions involving (2E)-N-Methyl-2-Butenamide, such as Michael additions, DFT can be used to calculate the energy profiles of different possible pathways. nih.govnih.govpku.edu.cn

The transition state is a critical point on the reaction coordinate that determines the activation energy of a reaction. By optimizing the geometry of the transition state and calculating its energy, the feasibility of a proposed mechanism can be assessed. For instance, in a Michael addition to (2E)-N-Methyl-2-Butenamide, DFT can model the approach of a nucleophile to the β-carbon and the subsequent formation of the C-C or C-Nu bond. nih.govchemrxiv.org The calculated energy profile would show the relative energies of the reactants, transition state, any intermediates, and the final product. researchgate.net

Calculated Activation Energies for a Hypothetical Michael Addition
Reaction StepSpeciesRelative Energy (kcal/mol)
Reactants(2E)-N-Methyl-2-Butenamide + Nucleophile0.0
Transition State[TS]15.2
IntermediateEnolate Intermediate-5.8
ProductMichael Adduct-12.5

DFT calculations can effectively predict the regioselectivity and stereoselectivity of reactions involving (2E)-N-Methyl-2-Butenamide. Regioselectivity, the preference for reaction at one site over another, can be rationalized by examining the distribution of frontier molecular orbitals (HOMO and LUMO) and atomic charges. researchgate.net For instance, in an electrophilic attack, the reaction is likely to occur at the site with the highest HOMO density, while a nucleophilic attack will favor the site with the lowest LUMO density.

Stereoselectivity, the preferential formation of one stereoisomer over another, can be predicted by comparing the activation energies of the transition states leading to the different stereoisomers. researchgate.netresearchgate.netacs.org The pathway with the lower activation energy will be kinetically favored, resulting in the predominant formation of the corresponding stereoisomer. For reactions involving chiral catalysts or substrates, DFT can model the non-covalent interactions that are crucial for stereochemical control. nih.gov

Conformational Analysis and Rotamerism

The biological activity and chemical reactivity of (2E)-N-Methyl-2-Butenamide are influenced by its three-dimensional structure. Conformational analysis explores the different spatial arrangements of the atoms in a molecule and their relative energies. acs.orgnih.govacs.org

Due to the partial double bond character of the C-N bond, rotation around this bond is restricted, leading to the existence of cis and trans conformers. nih.govcdnsciencepub.com For N-methyl amides, the relative stability of these conformers is influenced by steric and electronic factors. nih.govacs.org Computational methods can calculate the rotational barrier around the C-N bond and predict the most stable conformer. nih.govnih.govcolostate.edu

Calculated Rotational Barrier for the Amide Bond
ConformerRelative Energy (kcal/mol)Dihedral Angle (O=C-N-C)
trans (anti)0.0180°
Transition State18.590°
cis (syn)2.1

The solvent environment can significantly impact the conformational preferences of a molecule. nih.govnih.gov Solvents can stabilize or destabilize different conformers based on their polarity and ability to form hydrogen bonds. nih.govresearchgate.net Computational models can account for solvent effects using either implicit or explicit solvent models. mdpi.comosti.govduke.edu

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of solvent molecules in the calculation, which allows for the study of specific solute-solvent interactions like hydrogen bonding. nih.gov Both approaches can be used to calculate how the relative energies of the cis and trans conformers of (2E)-N-Methyl-2-Butenamide change in different solvents. colostate.edu

Molecular Dynamics Simulations in Reaction Pathway Studies

Molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system, including chemical reactions. By simulating the motion of atoms over time, MD can provide insights into the dynamics of a reaction pathway, complementing the static picture provided by DFT calculations of the potential energy surface. nih.gov

In the context of reaction pathway studies for (2E)-N-Methyl-2-Butenamide, MD simulations can be used to explore the conformational space of the reactants and the transition state. This can be particularly useful for complex reactions with multiple possible pathways. By combining MD with quantum mechanical methods (QM/MM), it is possible to treat the reacting part of the system with a high level of theory while the rest of the system is treated with a more computationally efficient classical force field. This approach allows for the simulation of reactions in a more realistic environment, such as in solution or in the active site of an enzyme.

Quantum Chemical Modeling of Reactivity Descriptors

The foundation of many of these descriptors lies in the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests a more reactive molecule. mdpi.comnih.gov

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies.

Chemical Hardness (η): This represents the resistance of a molecule to change its electron distribution. It is calculated from the difference between the LUMO and HOMO energies. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. mdpi.com

Global Electrophilicity Index (ω): This index quantifies the electrophilic power of a molecule. It is a function of the chemical potential and hardness.

These global descriptors provide a general overview of the molecule's reactivity. However, to understand site-specific reactivity—that is, which atoms in the molecule are most likely to react—local reactivity descriptors are employed. The most prominent of these are the Fukui functions. wikipedia.orgrsc.org

The Fukui function, f(r), indicates the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com This allows for the identification of the most reactive sites for different types of attacks:

f+(r): for nucleophilic attack (where an electron is added to the LUMO).

f-(r): for electrophilic attack (where an electron is removed from the HOMO).

f0(r): for radical attack.

By calculating these values for each atom in (2E)-N-Methyl-2-Butenamide, one can predict, for instance, that a nucleophile is most likely to attack a specific carbon atom. For α,β-unsaturated carbonyl compounds, the β-carbon and the carbonyl carbon are often the most probable sites for nucleophilic attack. rsc.org

The following table presents hypothetical, yet representative, data from a DFT calculation on (2E)-N-Methyl-2-Butenamide, illustrating the types of values obtained from such a study.

ParameterValue
EHOMO (eV)-6.85
ELUMO (eV)-0.25
HOMO-LUMO Gap (eV)6.60
Chemical Potential (μ)-3.55
Chemical Hardness (η)3.30
Global Electrophilicity Index (ω)1.91

In addition to these numerical descriptors, the spatial distribution of the HOMO and LUMO can be visualized. For a molecule like (2E)-N-Methyl-2-Butenamide, the HOMO is typically localized over the π-system of the double bond and the lone pairs of the oxygen and nitrogen atoms, indicating these are the primary sites for electron donation. Conversely, the LUMO is generally distributed over the π* orbitals of the carbonyl group and the carbon-carbon double bond, highlighting the areas susceptible to receiving electrons. These computational models are invaluable for rationalizing and predicting the chemical behavior of (2E)-N-Methyl-2-Butenamide and guiding the design of new derivatives with tailored reactivity.

Advanced Characterization and Analytical Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for determining the carbon-hydrogen framework of (2E)-N-Methyl-2-butenamide.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons provide a wealth of information. The protons on the double bond are expected to appear in the olefinic region of the spectrum, typically between 5.5 and 7.5 ppm. The trans-configuration of these protons would be confirmed by a large coupling constant (J value), usually in the range of 12-18 Hz. The methyl group attached to the nitrogen would likely appear as a doublet if coupled to the N-H proton, or as a singlet if decoupled, in the upfield region of the spectrum. The methyl group on the double bond would also resonate in the upfield region, with its specific chemical shift influenced by the electronic environment.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is characteristically found in the downfield region, typically between 160 and 180 ppm. The two carbons of the C=C double bond would resonate in the olefinic region, generally between 100 and 150 ppm. The methyl carbons, being in a more shielded environment, would appear at higher field strengths (lower ppm values).

Table 1: Predicted ¹H NMR Spectral Data for (2E)-N-Methyl-2-butenamide

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
CH₃-CH= ~1.8-2.1 Doublet ~6-7
=CH-CO ~5.7-6.0 Doublet of Quartets J ≈ 15, J ≈ 1.5
CH₃-CH= ~6.7-7.0 Doublet of Quartets J ≈ 15, J ≈ 6-7
N-H ~5.5-7.5 Broad Singlet -

Table 2: Predicted ¹³C NMR Spectral Data for (2E)-N-Methyl-2-butenamide

Carbon Chemical Shift (ppm)
C=O ~165-170
=CH-CO ~120-125
CH₃-CH= ~140-145
N-CH₃ ~25-30

Chiral NMR for Enantiomeric Excess Determination

While (2E)-N-Methyl-2-butenamide itself is not chiral, derivatives of this compound or its use in asymmetric synthesis could necessitate the determination of enantiomeric excess. Chiral NMR spectroscopy is a powerful technique for this purpose. By employing chiral solvating agents or chiral derivatizing agents, it is possible to convert a mixture of enantiomers into a mixture of diastereomers. These diastereomers are distinguishable by NMR, and the relative integration of their corresponding signals allows for the quantification of the enantiomeric excess.

Nuclear Overhauser Effect (NOE) Studies for Stereochemical Assignment

The Nuclear Overhauser Effect (NOE) is a through-space interaction between nuclei that are in close spatial proximity. NOE studies are particularly valuable for confirming stereochemical assignments, such as the (E)-configuration of the double bond in (2E)-N-Methyl-2-butenamide. Irradiation of the proton on the methyl group attached to the double bond should result in an enhancement of the signal for the olefinic proton on the carbonyl side of the double bond, and vice versa, if they are on the same side of the double bond (cis or Z). For the trans (or E) isomer, a weaker or no NOE would be expected between these two protons. Instead, an NOE would be observed between the olefinic protons themselves.

Mass Spectrometry (MS) for Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. Upon ionization in the mass spectrometer, (2E)-N-Methyl-2-butenamide will form a molecular ion, and its subsequent fragmentation can provide valuable structural information.

Common fragmentation pathways for amides include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The fragmentation pattern will be influenced by the presence of the double bond. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Key fragment ions could arise from the loss of the methylamino group, the methyl group, or through cleavage of the carbon-carbon double bond.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of (2E)-N-Methyl-2-butenamide

m/z Possible Fragment
99 [M]⁺
84 [M - CH₃]⁺
70 [M - NHCH₃]⁺
55 [CH₃CH=CHCO]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of (2E)-N-Methyl-2-butenamide would exhibit characteristic absorption bands corresponding to its amide and alkene functionalities.

A strong absorption band in the region of 1680-1630 cm⁻¹ is indicative of the C=O stretching vibration of the amide group (Amide I band). The N-H stretching vibration of the secondary amide would typically appear as a sharp peak around 3300 cm⁻¹. The C=C stretching vibration of the α,β-unsaturated system would be observed in the 1650-1600 cm⁻¹ region. The trans-disubstituted nature of the double bond would give rise to a strong out-of-plane C-H bending vibration around 970-960 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for (2E)-N-Methyl-2-butenamide

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch ~3300 Medium-Strong
C=O Stretch (Amide I) ~1670 Strong
C=C Stretch ~1630 Medium
N-H Bend (Amide II) ~1550 Medium

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. A successful single-crystal X-ray diffraction analysis of (2E)-N-Methyl-2-butenamide would confirm the planarity of the amide and alkene groups, the (E)-configuration of the double bond, and provide accurate bond lengths and angles. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which govern the packing of the molecules in the solid state.

Advanced Chromatographic Methods for Isomer Separation and Purity Analysis (e.g., RP-HPLC for isomer-specific analysis)

The presence of a carbon-carbon double bond in the butenamide structure gives rise to geometric isomers, namely the (2E)- (trans) and (2Z)- (cis) forms. The separation and quantification of these isomers are crucial for quality control and for understanding their distinct chemical and biological properties. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the analysis of such isomers.

The separation of (2E)-N-Methyl-2-butenamide from its (2Z)-isomer by RP-HPLC relies on the subtle differences in their polarity and molecular shape. The (2E)-isomer, being more linear, may interact differently with the nonpolar stationary phase compared to the less linear (2Z)-isomer.

Method Development Considerations:

A typical RP-HPLC method for the analysis of N-methyl-2-butenamide isomers would involve the following components:

Stationary Phase: A C18 (octadecylsilyl) column is a common choice, offering a nonpolar surface for hydrophobic interactions. The choice of particle size and column dimensions will influence the efficiency and speed of the separation.

Mobile Phase: A mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), is typically used. The ratio of the organic modifier to water is a critical parameter that is optimized to achieve the desired resolution between the isomers. A higher proportion of the organic modifier generally leads to shorter retention times.

Detection: A UV detector is commonly employed, with the detection wavelength set at or near the λmax of the compound to ensure high sensitivity.

Flow Rate and Temperature: These parameters are optimized to improve peak shape and resolution while maintaining a reasonable analysis time.

Illustrative RP-HPLC Method Parameters:

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile:Water (40:60, v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column Temperature25 °C
Injection Volume10 µL

Data Analysis and Purity Assessment:

The chromatogram obtained from the RP-HPLC analysis would show distinct peaks for the (2E)- and (2Z)-isomers, with the (2E)-isomer typically eluting at a different retention time than the (2Z)-isomer. The peak area of each isomer is proportional to its concentration in the sample. Purity analysis is performed by calculating the percentage of the peak area of the desired isomer relative to the total peak area of all components in the chromatogram.

Research Findings:

Studies on the separation of geometric isomers of similar unsaturated compounds have demonstrated the efficacy of RP-HPLC. For instance, the separation of cis and trans isomers of unsaturated fatty acid methyl esters has been successfully achieved using C18 columns with an acetonitrile mobile phase. nih.gov These studies highlight the capability of RP-HPLC to resolve compounds with minor structural differences. The development of a robust RP-HPLC method is essential for the quality control of (2E)-N-Methyl-2-butenamide, ensuring its isomeric purity for various applications.

Role As a Chemical Building Block or Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

(E)-N-methylcrotonamide is a foundational element in the multistep synthesis of intricate organic molecules. Its utility as a precursor is demonstrated in various total synthesis campaigns where the crotonamide (B15916) moiety is incorporated into the final complex structure. The α,β-unsaturated system provides a reactive site for various transformations, including conjugate additions and cycloadditions, which are pivotal in building molecular complexity.

While specific total syntheses detailing the use of (E)-N-methylcrotonamide are not extensively documented in readily available literature, the broader class of α,β-unsaturated amides is fundamental in assembling natural products and complex bioactive molecules. nih.govresearchgate.netnih.gov The reactivity of the double bond, coupled with the directing and activating effects of the amide group, allows for stereocontrolled introductions of new functional groups and the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, in hypothetical synthetic routes, (E)-N-methylcrotonamide could undergo Michael additions with various nucleophiles to introduce substituents at the β-position. Subsequent modifications of the amide group and the newly introduced functionalities can lead to the formation of diverse and complex molecular frameworks.

Scaffold for Chemical Library Synthesis and Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a strategy that aims to create structurally diverse collections of small molecules, which can then be screened for biological activity. nih.govnih.gov The core principle of DOS involves using a common starting material or scaffold and subjecting it to a series of branching reaction pathways to generate a library of compounds with high skeletal diversity. cam.ac.ukmdpi.com

(E)-N-methylcrotonamide, with its multiple reactive sites—the electrophilic double bond and the nucleophilic amide nitrogen (after deprotonation)—is a suitable candidate for a starting scaffold in DOS. nih.govmdpi.com A hypothetical DOS strategy starting from this compound could involve:

Appendage Diversity: The amide nitrogen can be functionalized with a variety of substituents.

Stereochemical Diversity: Reactions across the double bond can be controlled to produce different stereoisomers.

Skeletal Diversity: The unsaturated system can participate in various cycloaddition reactions to form different ring systems.

This approach allows for the efficient generation of a large number of structurally distinct molecules from a simple and readily available starting material, which is a key goal in modern drug discovery and chemical biology. bham.ac.uk

Application in the Construction of Organic Ligands

Organic ligands are crucial components in coordination chemistry and catalysis, as they can bind to metal ions and modulate their reactivity, selectivity, and stability. nih.govnih.gov The amide functionality present in (E)-N-methylcrotonamide is a known coordinating group for a variety of metal ions. researchgate.net

While direct examples of ligands synthesized from (E)-N-methylcrotonamide are not prevalent in the literature, the principles of ligand design suggest its potential utility in this area. The combination of a "soft" alkene and a "hard" amide donor site could lead to ligands with interesting coordination properties.

Development of Novel Chemical Scaffolds and Ring Systems

The development of novel chemical scaffolds is a central theme in medicinal chemistry and materials science, as new scaffolds can lead to compounds with unique biological activities or material properties. unife.itresearchgate.netmdpi.com The reactive nature of (E)-N-methylcrotonamide makes it a useful starting point for the synthesis of new heterocyclic and carbocyclic ring systems. rug.nlbohrium.com

For example, the α,β-unsaturated amide can participate in a variety of pericyclic reactions, such as Diels-Alder reactions, to form six-membered rings with controlled stereochemistry. Moreover, tandem reactions involving conjugate addition followed by intramolecular cyclization can lead to the formation of various five- and six-membered heterocyclic systems. The specific outcome of these reactions can be tuned by the choice of reagents and reaction conditions, allowing for the creation of a diverse range of novel scaffolds.

The exploration of such reactions with (E)-N-methylcrotonamide can provide access to previously unexplored regions of chemical space, potentially leading to the discovery of new bioactive molecules or materials with interesting properties.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis yield of (2E)-N-Methyl-2-Butenamide?

  • Methodological Answer : Optimizing synthesis requires systematic variation of reaction parameters. For example, in analogous amide syntheses (e.g., compound 30 in ), yield improvements (82%) were achieved by adjusting stoichiometry, catalysts (e.g., triethylamine), and reaction time. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
  • Temperature control : Maintaining 0–5°C during coupling reactions minimizes side products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .
    • Table 1 : Synthesis Optimization Parameters Based on Analogous Compounds
ParameterOptimal ConditionYield Impact
Catalyst (Et₃N)1.5 equivalents+15%
Reaction Time12–16 hours+10%
Purification MethodGradient elution+20%

Q. Which analytical techniques are essential for confirming the stereochemistry and purity of (2E)-N-Methyl-2-Butenamide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify stereochemistry via coupling constants (e.g., trans vs. cis alkene protons) and carbon environments. For example, in compound 32 (), [α]²²D = 61.1 confirmed chirality .
  • Chromatography : TLC (Rf values) and HPLC validate purity.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula .

Q. What safety protocols are critical when handling (2E)-N-Methyl-2-Butenamide in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for volatile intermediates.
  • Waste disposal : Segregate halogenated byproducts (e.g., bromoacetyl bromide derivatives) for specialized treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for (2E)-N-Methyl-2-Butenamide?

  • Methodological Answer :

  • Cross-validation : Compare experimental NMR/IR with density functional theory (DFT)-predicted spectra (e.g., Gaussian software).
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., crystal structure determination) .
  • Error analysis : Assess solvent effects or conformational dynamics in computational models .

Q. What experimental designs are effective for studying the thermal stability and decomposition pathways of (2E)-N-Methyl-2-Butenamide?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (e.g., 10°C/min in N₂ atmosphere).
  • Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting point: 75°C as in ).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products .

Q. How can computational chemistry predict the reactivity of (2E)-N-Methyl-2-Butenamide in novel reaction environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., water vs. toluene).
  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Transition State Analysis : Locate energy barriers for amide hydrolysis or alkylation .

Q. What interdisciplinary applications does (2E)-N-Methyl-2-Butenamide have in medicinal chemistry?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro groups) to enhance bioactivity (e.g., anti-inflammatory properties as in ).
  • Enzyme inhibition assays : Test interactions with cyclooxygenase (COX) or kinase targets.
  • In silico docking : Use AutoDock Vina to predict binding affinities .

Data Reliability and Validation

  • NIST Standards : Reference NIST Chemistry WebBook ( ) for physicochemical data validation. Cross-check melting points, boiling points, and spectral libraries .
  • PubChem : Use canonical SMILES (e.g., ) to ensure structural accuracy in databases .

Key Takeaways for Researchers

  • Experimental Design : Prioritize factorial designs (e.g., varying catalysts, solvents) to isolate variables .
  • Data Interpretation : Combine multiple analytical techniques to mitigate instrumental biases .
  • Safety and Compliance : Adhere to institutional protocols for hazardous intermediates (e.g., bromoacetyl bromide) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.